1-(2,2-Difluoroethoxy)-2-iodocycloheptane
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Overview
Description
1-(2,2-Difluoroethoxy)-2-iodocycloheptane is a compound that features a cycloheptane ring substituted with an iodide and a 2,2-difluoroethoxy group
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocycloheptane typically involves multiple steps. One common method includes the reaction of cycloheptanone with iodine and a difluoroethanol derivative under specific conditions. The process often requires the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-iodocycloheptane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds .
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethoxy)-2-iodocycloheptane exerts its effects involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-2-iodocycloheptane can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)ethanol: This compound also features a difluoroethoxy group but lacks the cycloheptane ring and iodine atom.
1,2-Bis(2,2-difluoroethoxy)ethane: This compound has two difluoroethoxy groups and is used in different applications, such as battery electrolytes .
The uniqueness of this compound lies in its combination of a cycloheptane ring, an iodine atom, and a difluoroethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H15F2IO |
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Molecular Weight |
304.12 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-2-iodocycloheptane |
InChI |
InChI=1S/C9H15F2IO/c10-9(11)6-13-8-5-3-1-2-4-7(8)12/h7-9H,1-6H2 |
InChI Key |
JRLLQLPOIYRVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OCC(F)F |
Origin of Product |
United States |
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